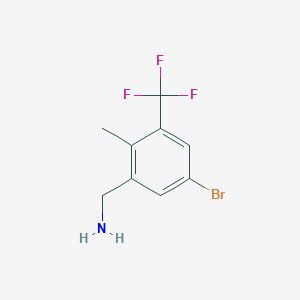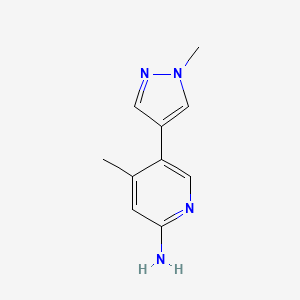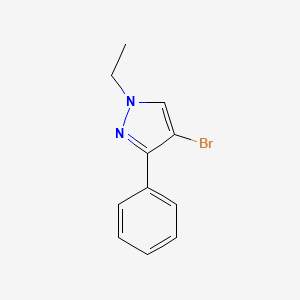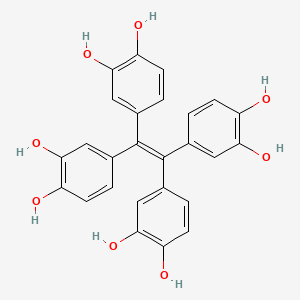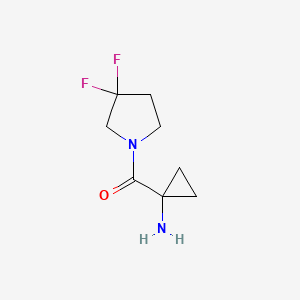
Benzoic acid, 2-(1-pyrrolidinyl)-, ethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzoic acid, 2-(1-pyrrolidinyl)-, ethyl ester is a chemical compound that belongs to the class of benzoic acid derivatives. This compound is characterized by the presence of a benzoic acid moiety attached to a pyrrolidine ring through an ethyl ester linkage. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 2-(1-pyrrolidinyl)-, ethyl ester typically involves the esterification of benzoic acid with ethanol in the presence of a catalyst, followed by the introduction of the pyrrolidine ring. One common method involves the use of a strong acid catalyst such as sulfuric acid to facilitate the esterification reaction. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The process involves the continuous feeding of benzoic acid, ethanol, and the catalyst into the reactor, with the product being continuously removed. This method is advantageous as it reduces reaction times and improves efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Benzoic acid, 2-(1-pyrrolidinyl)-, ethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form benzoic acid derivatives with different functional groups.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The pyrrolidine ring can undergo substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often involve nucleophiles such as amines or halides.
Major Products
The major products formed from these reactions include various substituted benzoic acid derivatives, alcohols, and pyrrolidine-substituted compounds. These products have diverse applications in different fields of research and industry.
Aplicaciones Científicas De Investigación
Benzoic acid, 2-(1-pyrrolidinyl)-, ethyl ester has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate. Its derivatives are being investigated for their therapeutic properties.
Industry: The compound is used in the production of various industrial chemicals and materials. Its stability and reactivity make it suitable for use in different industrial processes.
Mecanismo De Acción
The mechanism of action of benzoic acid, 2-(1-pyrrolidinyl)-, ethyl ester involves its interaction with specific molecular targets. The pyrrolidine ring is known to interact with various enzymes and receptors, modulating their activity. The ester linkage allows for the compound to be hydrolyzed in biological systems, releasing the active benzoic acid moiety. This interaction with molecular targets can lead to various biological effects, including antimicrobial and antifungal activities.
Comparación Con Compuestos Similares
Benzoic acid, 2-(1-pyrrolidinyl)-, ethyl ester can be compared with other similar compounds such as:
Benzoic acid, 2-(1-pyrrolidinyl)-: This compound lacks the ethyl ester linkage, which can affect its reactivity and biological activity.
Ethyl benzoate: This compound lacks the pyrrolidine ring, making it less versatile in terms of chemical reactions and biological interactions.
Pyrrolidine derivatives: These compounds have different substituents on the pyrrolidine ring, leading to variations in their chemical and biological properties.
Propiedades
Número CAS |
192817-77-9 |
|---|---|
Fórmula molecular |
C13H17NO2 |
Peso molecular |
219.28 g/mol |
Nombre IUPAC |
ethyl 2-pyrrolidin-1-ylbenzoate |
InChI |
InChI=1S/C13H17NO2/c1-2-16-13(15)11-7-3-4-8-12(11)14-9-5-6-10-14/h3-4,7-8H,2,5-6,9-10H2,1H3 |
Clave InChI |
JJCIPMIGKONIQJ-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=CC=CC=C1N2CCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



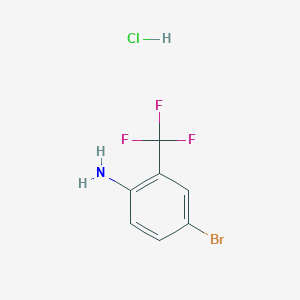

![N-[3-(hydroxymethyl)phenyl]cyclobutanecarboxamide](/img/structure/B12076097.png)
![Sodium;[5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate](/img/structure/B12076099.png)


